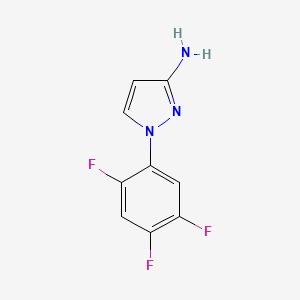

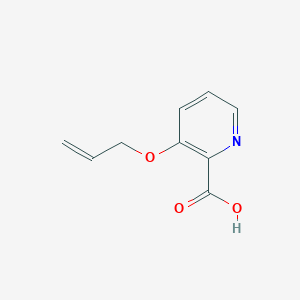

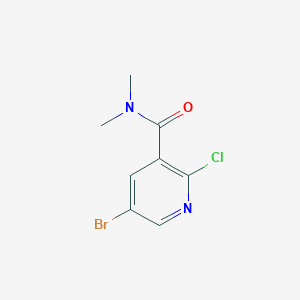

1-(2,4,5-trifluorophenyl)-1H-pyrazol-3-amine

Übersicht

Beschreibung

“1-(2,4,5-Trifluorophenyl)propan-2-one” is a ketone derivative that contains a trifluoromethyl group, which makes it highly reactive and useful for a range of research purposes .

Synthesis Analysis

There are several methods for the synthesis of related compounds. For example, a process for the preparation of 2,4,5-trifluorophenylacetic acid and salts thereof by new synthetic intermediates has been described . Also, six chemo-enzymatic routes are described for the synthesis of a fluorinated D-phenylalanine derivative, precursor of the antidiabetic drug sitagliptin .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

In medicinal chemistry, this compound could serve as a precursor or an intermediate in the synthesis of pharmaceuticals. Its pyrazole moiety is a common feature in many drug molecules, indicating its utility in the design of novel therapeutic agents, particularly as a scaffold for dipeptidyl peptidase-IV (DPP-IV) inhibitors used in the treatment of type 2 diabetes .

Materials Science

The reactivity of the trifluoromethyl group in 1-(2,4,5-Trifluorophenyl)-1H-pyrazol-3-amine makes it a valuable compound in materials science. It could be used in the synthesis of advanced polymers or coatings that require specific fluorinated segments to achieve desired physical and chemical properties.

Analytical Chemistry

This compound may find applications in analytical chemistry as a standard or reference compound in various chromatographic and spectroscopic methods. Its unique structure allows for its use in the calibration of instruments and the development of new analytical techniques for the detection and quantification of related substances .

Environmental Science

In environmental science, 1-(2,4,5-Trifluorophenyl)-1H-pyrazol-3-amine could be investigated for its environmental fate and behavior. Understanding its degradation pathways and persistence in the environment is crucial for assessing its impact and ensuring safe agricultural practices .

Biochemistry

The compound’s role in biochemistry could be explored in enzyme inhibition studies, particularly related to its potential inhibitory effects on enzymes like DPP-IV. This could lead to insights into its mechanism of action and the development of new biochemical tools for research .

Pharmacology

Pharmacologically, 1-(2,4,5-Trifluorophenyl)-1H-pyrazol-3-amine might be utilized in the development of new drugs. Its structure could be modified to enhance its pharmacokinetic and pharmacodynamic profiles, making it a candidate for drug discovery and development programs .

Synthesis of Chiral Drug Intermediates

The compound could be used in the synthesis of chiral drug intermediates, a critical aspect of producing enantiomerically pure pharmaceuticals. Its structure allows for potential modifications that can lead to the creation of chiral centers, which are essential for the activity of many drugs .

Wirkmechanismus

Target of Action

The primary target of 1-(2,4,5-trifluorophenyl)-1H-pyrazol-3-amine is Dipeptidyl peptidase 4 (DPP-4) . DPP-4 is an enzyme responsible for the degradation of incretin hormones, which are involved in the regulation of glucose metabolism.

Mode of Action

1-(2,4,5-Trifluorophenyl)-1H-pyrazol-3-amine interacts with DPP-4, inhibiting its activity . This inhibition prevents the breakdown of incretin hormones, leading to increased insulin secretion and decreased glucagon release. As a result, blood glucose levels are regulated more effectively.

Biochemical Pathways

The inhibition of DPP-4 affects the incretin hormone pathway. Incretin hormones, such as GLP-1 and GIP, are released by the intestine in response to food intake. They stimulate insulin secretion from pancreatic beta cells and inhibit glucagon release from alpha cells. By inhibiting DPP-4, 1-(2,4,5-trifluorophenyl)-1H-pyrazol-3-amine prolongs the action of these hormones, enhancing their beneficial effects on glucose regulation .

Result of Action

The molecular and cellular effects of 1-(2,4,5-trifluorophenyl)-1H-pyrazol-3-amine’s action include increased insulin secretion, decreased glucagon release, and improved blood glucose regulation . These effects can be beneficial in the management of conditions like diabetes.

Action Environment

Environmental factors can influence the action, efficacy, and stability of 1-(2,4,5-trifluorophenyl)-1H-pyrazol-3-amine. For instance, the presence of other medications can affect its absorption and metabolism. Additionally, factors such as pH and temperature can impact the stability of the compound.

Safety and Hazards

The safety data sheet for a related compound, “3-Fluorophenyl isocyanate”, indicates that it is a flammable liquid and vapor. It is harmful if swallowed, in contact with skin, or if inhaled. It causes skin irritation, may cause an allergic skin reaction, causes serious eye irritation, may cause allergy or asthma symptoms or breathing difficulties if inhaled, and may cause respiratory irritation .

Eigenschaften

IUPAC Name |

1-(2,4,5-trifluorophenyl)pyrazol-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6F3N3/c10-5-3-7(12)8(4-6(5)11)15-2-1-9(13)14-15/h1-4H,(H2,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXEZZUZVJWFRCS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(N=C1N)C2=CC(=C(C=C2F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6F3N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2,4,5-trifluorophenyl)-1H-pyrazol-3-amine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-(thiophen-2-yl)ethyl]ethane-1-sulfonamide](/img/structure/B1445003.png)

![2-Bromo-6-[(methylamino)methyl]phenol](/img/structure/B1445018.png)

![1-(Benzo[d]thiazol-2-yl)pyrrolidin-3-amine](/img/structure/B1445023.png)